1-ethyl-1H-imidazole-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
3-ethylimidazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2H2,1H3 |
InChI Key |
FVTZMXXRQCCNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C#N |
Origin of Product |
United States |
The Significance of Heterocyclic Chemistry Research
Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. Their structural diversity and ability to participate in a wide array of chemical reactions make them indispensable in numerous scientific disciplines. In medicinal chemistry, for instance, heterocyclic moieties are integral components of a vast number of pharmaceutical agents. researchgate.net The imidazole (B134444) ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a particularly noteworthy scaffold. nih.gov
The importance of imidazoles stems from their presence in a variety of biologically crucial molecules, including the amino acid histidine, histamine, and purines, which are fundamental components of DNA. nih.gov The unique electronic properties of the imidazole ring, characterized by its electron-rich nature, allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors. researchgate.net This ability to interact with biological targets makes imidazole derivatives attractive candidates for the development of new therapeutic agents. nih.gov
An Overview of Imidazole Carbonitrile Scaffolds in Advanced Chemical Sciences
The incorporation of a carbonitrile (or cyanide) group onto an imidazole (B134444) ring creates an imidazole carbonitrile scaffold, a structural motif that has garnered significant attention in advanced chemical sciences. The carbonitrile group is a powerful functional group that can influence the electronic properties of the imidazole ring and serve as a versatile synthetic handle for further molecular elaboration.
The synthesis of highly substituted imidazole carbonitriles is an active area of research. One common precursor for the synthesis of such compounds is diaminomaleonitrile (B72808) (DAMN). acs.org Various synthetic strategies have been developed to construct the imidazole ring from DAMN, often involving reactions with aldehydes, orthoformates, or other electrophilic reagents. acs.org These methods provide access to a diverse range of imidazole carbonitrile derivatives with different substitution patterns.
The presence of the carbonitrile group opens up avenues for a variety of chemical transformations. For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to construct more complex heterocyclic systems. This synthetic versatility makes imidazole carbonitriles valuable building blocks in organic synthesis and medicinal chemistry.
Computational and Spectroscopic Approaches in the Elucidation of Molecular Structure and Reactivity
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-ethyl-1H-imidazole-5-carbonitrile, DFT would provide profound insights into its fundamental chemical properties.
Electronic Structure and Molecular Orbital Analysis
A primary application of DFT is the determination of the molecule's electronic structure. This involves calculating the distribution of electron density and the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.govnih.gov For substituted imidazoles, the positions of the ethyl and carbonitrile groups would significantly influence the electron distribution across the imidazole (B134444) ring, affecting the energies of these frontier orbitals.
Prediction of Reactivity and Reaction Pathways
DFT calculations are instrumental in predicting a molecule's reactivity. By mapping the molecular electrostatic potential (MEP), one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the nitrogen atoms of the imidazole ring are typically nucleophilic sites, while the carbon atom of the nitrile group is electrophilic. Furthermore, DFT can model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most likely reaction pathways. acs.org
Correlation with Spectroscopic and Electrochemical Data
A key strength of DFT is its ability to predict spectroscopic properties that can be correlated with experimental data. nih.gov Theoretical vibrational frequencies calculated via DFT can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. mdpi.com Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and to calculate redox potentials, which can then be validated against experimental cyclic voltammetry data. This correlation between theoretical and experimental results provides a robust confirmation of the molecular structure.
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. For this compound, NMR, IR, and Raman spectroscopy would provide definitive structural information.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of this compound would confirm the presence of the ethyl group through characteristic signals (a quartet for the -CH₂- group and a triplet for the -CH₃ group). chemicalbook.com The protons on the imidazole ring would appear as distinct singlets, with their chemical shifts providing information about the electronic environment of the ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the three carbons of the imidazole ring, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is particularly characteristic. nih.govchemicalbook.com
Tautomerism Studies: While N-alkylation, as in this compound, prevents the common prototropic tautomerism seen in unsubstituted imidazoles, NMR can be used to study other potential isomeric forms or dynamic processes if they exist. researchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Data Note: This table represents typical, generalized chemical shift ranges for the functional groups present in the molecule. Specific experimental values for this compound are not available in the cited literature.
¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole Ring Protons | 7.0 - 8.0 | Singlet |
| Methylene (-CH₂) | 3.9 - 4.2 | Quartet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=N (Imidazole) | 135 - 145 |
| C-H (Imidazole) | 115 - 130 |
| C-CN (Imidazole) | 100 - 115 |
| Cyano (-CN) | 115 - 120 |
| Methylene (-CH₂) | 40 - 50 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2220-2260 cm⁻¹. Other key absorbances would include C-H stretching vibrations from the ethyl group and the imidazole ring (around 2850-3150 cm⁻¹) and C=N and C=C stretching vibrations from the imidazole ring (around 1450-1600 cm⁻¹). nist.govnih.govnist.gov
Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. The nitrile stretch is often a strong and easily identifiable signal in the Raman spectrum. This technique can be particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with IR spectroscopy. mdpi.comnih.gov
Interactive Table: Key IR Absorption Bands Note: This table represents typical, generalized IR absorption ranges for the functional groups present in the molecule. Specific experimental values for this compound are not available in the cited literature.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N (Nitrile) | Stretch | 2220 - 2260 | Sharp, Medium to Strong |
| C-H (Aromatic/Ring) | Stretch | 3000 - 3150 | Medium |
| C-H (Alkyl/Ethyl) | Stretch | 2850 - 2960 | Medium to Strong |
| C=N, C=C (Ring) | Stretch | 1450 - 1600 | Medium to Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry serves as a fundamental tool for determining the molecular weight and deducing the structural features of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and key insights into its covalent framework.
In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a distinct molecular ion peak (M⁺•) corresponding to its exact molecular weight. The subsequent fragmentation of this ion is highly characteristic and provides a roadmap for structural elucidation. Studies on substituted imidazoles have established common fragmentation pathways which are applicable to this compound. publish.csiro.auresearchgate.net
A primary fragmentation event involves the cleavage of the ethyl group attached to the nitrogen at position 1. This can occur through the loss of a methyl radical (•CH₃), resulting in a prominent [M-15]⁺ fragment, or through the loss of the entire ethyl group as an ethene molecule (C₂H₄) via a hydrogen rearrangement, or as an ethyl radical (•C₂H₅), leading to an [M-29]⁺ ion.
Another characteristic fragmentation pathway for imidazole-containing compounds is the elimination of hydrogen cyanide (HCN) from the heterocyclic ring. researchgate.netpublish.csiro.au This process, involving the cleavage of the C-N bonds within the ring, results in an [M-27]⁺ fragment. The fragmentation can also proceed in a stepwise manner, for instance, the loss of the ethyl group followed by the elimination of HCN. The relative abundance of these fragment ions depends on their stability. The analysis of these patterns, often substantiated by high-resolution mass measurements, allows for the unambiguous identification of the compound. publish.csiro.au
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
| [C₆H₇N₃]⁺• | Molecular Ion (M⁺•) | 121.06 |
| [C₅H₄N₃]⁺ | Loss of methyl radical (•CH₃) | 106.05 |
| [C₄H₂N₃]⁺ | Loss of ethyl radical (•C₂H₅) | 92.04 |
| [C₅H₆N₂]⁺• | Loss of hydrogen cyanide (HCN) | 94.05 |
Note: m/z values are calculated based on the most abundant isotopes.
Time-Resolved Spectroscopy for Photogenerated Carrier Dynamics
Time-resolved spectroscopy encompasses a suite of techniques designed to probe the dynamics of short-lived excited states in molecules following photoexcitation. While specific studies on the photogenerated carrier dynamics of this compound are not widely reported, the application of these methods can be understood from research on related imidazole derivatives. bohrium.comrsc.org These techniques are crucial for applications in fields like solar energy conversion and photocatalysis where the behavior of electrons and holes generated by light determines material efficiency. bohrium.com
Upon absorption of a photon of sufficient energy, the molecule is promoted from its ground electronic state to an excited state. Time-resolved techniques, such as transient absorption or time-resolved fluorescence spectroscopy, use ultrafast laser pulses to first excite the sample and then probe the subsequent relaxation processes on timescales from femtoseconds to microseconds. nih.gov
If this compound were used in a system designed for charge separation, time-resolved spectroscopy could track the lifecycle of the photogenerated charge carriers. For example, after an electron is transferred from a donor molecule to an acceptor, transient absorption spectroscopy can monitor the appearance and decay of the spectral signatures of the resulting radical cation and radical anion. The rates of charge separation and charge recombination can be directly measured from these dynamics. This information is vital for understanding and optimizing the efficiency of photo-induced processes, as rapid recombination is often a major loss pathway. Studies on other imidazole derivatives have successfully used these methods to explore excited-state properties and photo-oxidation reaction mechanisms. bohrium.comrsc.org
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) and quantum chemical simulations are powerful computational tools that complement experimental techniques by providing an atomistic-level understanding of molecular structure, dynamics, and reactivity. High-level theoretical calculations have been shown to provide excellent agreement with experimental spectroscopic data for imidazole itself, validating their predictive power. aanda.org
MD simulations can be used to model the behavior of this compound over time. This allows for the exploration of its conformational landscape, particularly the rotational dynamics of the ethyl group relative to the planar imidazole ring. Such simulations can also provide insights into intermolecular interactions in condensed phases, such as solvation structure in various solvents or packing arrangements in a solid state.
Quantum chemical methods, especially Density Functional Theory (DFT), are invaluable for elucidating the electronic properties of the molecule. These calculations can determine the optimized ground-state geometry, vibrational frequencies (for comparison with IR and Raman spectroscopy), and the distribution of electron density. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. rsc.org The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation. Furthermore, these simulations can predict properties like the molecular dipole moment and the partial charges on each atom, which govern its reactivity and non-covalent interactions.
| Property | Information Provided by Simulation | Computational Method |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | DFT |
| Vibrational Frequencies | Predicts the positions of absorption bands in infrared and Raman spectra. | DFT |
| HOMO/LUMO Energies | Determines the electron-donating and electron-accepting capabilities and the electronic energy gap. rsc.org | DFT |
| Conformational Dynamics | Simulates the rotation of the ethyl group and flexibility of the molecule over time. | MD |
| Solvation Structure | Models the arrangement of solvent molecules around the solute. | MD |
| Electronic Spectra | Simulates UV-Vis absorption spectra by calculating excited state energies. | TD-DFT |
Applications in Advanced Materials Science and Catalysis
Design and Synthesis of Coordination Complexes
The ability of imidazole (B134444) and its derivatives to form stable complexes with a wide range of metal ions is a cornerstone of their application in materials science. The specific substitutions on the imidazole ring, such as those in 1-ethyl-1H-imidazole-5-carbonitrile, allow for the fine-tuning of the electronic and steric properties of the resulting coordination complexes.
This compound as a Ligand Precursor
This compound is an effective ligand precursor due to the presence of two nitrogen atoms within its five-membered ring, each with distinct coordination potential. The nitrogen at the 3-position (the imine-like nitrogen) is the primary site for coordination with metal ions. The nitrile group (-C≡N) at the 5-position introduces an additional coordination site, enabling the ligand to act as a bridging unit between metal centers, potentially leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The ethyl group at the 1-position enhances the solubility of the ligand in organic solvents and influences the steric environment around the metal center upon coordination. The synthesis of such ligands is often a critical step in the development of novel functional materials. nih.gov
Coordination Chemistry with Transition Metal Ions
The imidazole ring readily coordinates with transition metal ions, such as cobalt (Co²⁺) and zinc (Zn²⁺), primarily through its nitrogen atoms. The resulting complexes have diverse geometries and electronic properties that are dictated by the nature of the metal ion and the specific substituents on the imidazole ligand. For instance, the coordination of imidazole derivatives can lead to the formation of complexes that exhibit interesting magnetic, optical, or electronic properties. X-ray diffraction studies on related imidazole-carboxylate complexes have revealed planar imidazole rings with typical C-N and C-C bond lengths, and the coordination involves both the imidazole nitrogen and oxygen atoms from the carboxylate group. In the case of this compound, both the imidazole nitrogen and the nitrile nitrogen can participate in coordination, leading to potentially complex and multifunctional materials.
Table 1: Coordination Behavior of Imidazole Derivatives with Transition Metals
| Imidazole Derivative | Metal Ion(s) | Coordination Sites | Resulting Structure Type |
| Ethyl 2-ethyl-1H-imidazole-5-carboxylate | Co²⁺, Zn²⁺ | Imidazole Nitrogen | Mononuclear Complexes |
| 4-carboxy-2-ethyl-1H-imidazole-5-carboxylate | Cadmium (Cd²⁺) | Imidazole Nitrogen, Carboxylate Oxygen | Coordination Polymer |
| Imidazole | Ruthenium (Ru⁴⁺) | Imidazole Nitrogen | Mononuclear Precatalyst |
| This compound | Various Transition Metals (Predicted) | Imidazole Nitrogen, Nitrile Nitrogen | Mononuclear or Polynuclear Complexes/Polymers |
This table is generated based on data from analogous systems to illustrate the potential coordination behavior.
Catalytic Applications of Imidazole-based Complexes
Complexes derived from imidazole ligands are highly effective catalysts in a variety of organic transformations. The ability of the imidazole moiety to stabilize different oxidation states of a metal center and to participate in proton transfer processes is key to their catalytic activity.
Heterogeneous and Homogeneous Catalysis
Imidazole-based systems can function as both homogeneous and heterogeneous catalysts. youtube.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity. For example, ruthenium(IV) complexes bearing imidazole ligands have been shown to be highly efficient precatalysts for the redox isomerization of allylic alcohols to carbonyl compounds in aqueous media. acs.org
For heterogeneous catalysis, the catalyst is in a different phase, which simplifies its separation and recycling. orientjchem.org Imidazole anchored to a solid support like a silica (B1680970) matrix serves as an effective and reusable heterogeneous catalyst for the synthesis of cyclic carbonates from epoxides and CO2 under solvent-free conditions. cardiff.ac.uk This approach combines the catalytic activity of the imidazole unit with the practical advantages of a solid catalyst. The versatility of imidazole-based catalysts is a significant area of research with potential for developing more sustainable chemical processes. orientjchem.org
Photocatalytic Systems for Energy Conversion
The development of efficient photocatalytic systems for renewable energy production is a major global challenge. Imidazole derivatives are being explored for their potential in constructing advanced photocatalysts.
A key application in energy conversion is the photocatalytic splitting of water to produce hydrogen gas. Recent research has demonstrated that modifying polymeric carbon nitride (a well-known photocatalyst) with an imidazole-carbonitrile derivative, specifically 4-amino-1H-imidazole-5-carbonitrile, can significantly enhance its efficiency in hydrogen evolution. pku.edu.cn The imidazole-based unit acts as an electron donor, which broadens the π-conjugated system of the material and promotes the separation of photogenerated electron-hole pairs. pku.edu.cn This improved charge separation leads to a higher rate of hydrogen production.
Table 2: Performance of Imidazole-Carbonitrile Modified Photocatalyst
| Photocatalyst System | Application | Reported Hydrogen Evolution Rate |
| 4-amino-1H-imidazole-5-carbonitrile modified polymeric carbon nitride | Photocatalytic Water Splitting | 3204 µmol·h⁻¹·g⁻¹ pku.edu.cn |
This data highlights the potential of the imidazole-carbonitrile scaffold in designing high-performance photocatalysts for hydrogen production. pku.edu.cn
The success of this system suggests that this compound could also be a valuable component in the design of novel donor-acceptor photocatalysts for efficient solar energy conversion. pku.edu.cn
Role in Corrosion Inhibition Mechanisms
The ability of organic molecules to adsorb onto metal surfaces and form a protective layer is the basis of their application as corrosion inhibitors. Imidazole derivatives are effective in this regard due to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring.
Adsorption Characteristics on Metal Surfaces
The effectiveness of imidazole derivatives as corrosion inhibitors is attributed to their ability to adsorb onto metal surfaces. This adsorption process is influenced by the electronic structure of the molecule, the nature of the metal surface, and the surrounding environment. The nitrogen atoms in the imidazole ring can act as active centers for adsorption. The presence of a π-conjugated electron system in the imidazole ring also contributes to the stability of the adsorbed layer. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) Analysis of Inhibition
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the performance of corrosion inhibitors. By applying a small amplitude AC signal to the corroding system, EIS can provide information about the charge transfer resistance, which is inversely proportional to the corrosion rate. An increase in the charge transfer resistance in the presence of an inhibitor indicates the formation of a protective film on the metal surface.
The following table illustrates typical data obtained from an EIS analysis of a metal in a corrosive medium with and without an imidazole-based inhibitor.
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF·cm⁻²) | Inhibition Efficiency (%) |
| 0 | 50 | 200 | 0 |
| 1 | 500 | 50 | 90 |
| 5 | 1500 | 25 | 96.7 |
| 10 | 2500 | 15 | 98 |
Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific metal, corrosive environment, and inhibitor used.
The data shows a significant increase in charge transfer resistance and a decrease in double-layer capacitance with increasing inhibitor concentration, indicating effective corrosion inhibition.
Radiotracer Design and Synthesis for Research Applications
Radiolabeled compounds are indispensable tools in medical imaging and biomedical research. The synthesis of imidazole derivatives containing a radionuclide allows for the non-invasive study of biological processes at the molecular level.
The design of a radiotracer involves selecting a biologically active molecule and incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into its structure. nih.govunimi.it For imidazole-based radiotracers, this can be achieved through various synthetic routes. For example, the synthesis of labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been accomplished through the nucleophilic cine-substitution of 1,4-dinitroimidazoles with labeled potassium cyanide. researchgate.net
Derivatives of 1-ethyl-1H-imidazole-5-carboxylic acid have been explored for the development of radiotracers for diagnosing and treating adrenocortical tumors. researchgate.net The synthesis of these compounds often involves multiple steps, starting from commercially available precursors. nih.gov The development of novel radiotracers based on the imidazole scaffold continues to be an active area of research, with the potential to provide new diagnostic tools for a variety of diseases. nih.gov
Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level Excluding Clinical Studies
In Vitro Modulatory Effects on Cellular Processes
Inhibition of Viral Replication Pathways (e.g., Influenza A Virus)
No specific studies detailing the inhibitory effects of 1-ethyl-1H-imidazole-5-carbonitrile on the replication pathways of the Influenza A virus were found. While the broader class of imidazole-containing compounds has been investigated for antiviral properties, research explicitly identifying and quantifying the activity of this compound against influenza is not present in the available literature.
Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7)
There is no available data from scientific studies on the anti-proliferative activity of this compound against the MCF-7 breast cancer cell line or other cancer cell lines. Research into the anticancer effects of imidazole (B134444) derivatives has been conducted on other molecules within this class, such as arylethanolimidazoles and various benzimidazole (B57391) derivatives, which have shown cytotoxicity against MCF-7 cells. nih.govmdpi.comnih.govjksus.org However, these findings are not directly applicable to this compound, for which specific anti-proliferative data remains unpublished.
Molecular Target Interactions and Elucidation of Mechanism of Action
Enzyme Inhibition Studies (e.g., HIV-1 Integrase, Protein Tyrosine Phosphatases)
Specific enzyme inhibition studies for this compound are not documented in the available literature.
HIV-1 Integrase: While novel 1,5-diaryl-1H-imidazole derivatives and 5-carbonyl-1H-imidazole-4-carboxamides have been designed and evaluated as inhibitors of HIV-1 integrase, there is no information regarding the inhibitory potential of this compound against this enzyme. nih.govresearchgate.net
Protein Tyrosine Phosphatases (PTPs): The role of PTPs in cellular signaling is well-established, and they are considered therapeutic targets. However, no studies were found that investigate or demonstrate the inhibition of any protein tyrosine phosphatases by this compound.
Receptor Binding and Modulation
There is no scientific literature available that describes the binding or modulation of any specific receptors by this compound. Structure-activity relationship (SAR) studies have been performed on other imidazole-containing molecules, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, to assess their interaction with targets like adrenergic receptors, but this data is specific to the tested analogues and cannot be extrapolated to this compound. nih.gov
Protein-Ligand Interaction Dynamics (e.g., Hydrogen Bonding, Metal Coordination)
While no specific experimental or computational studies on the protein-ligand interaction dynamics of this compound are available, the general properties of the imidazole ring provide a theoretical basis for potential interactions. The imidazole moiety contains both a hydrogen bond donor (the N-H group, if unsubstituted at N1) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). chemicalbook.com This structure allows imidazole-based compounds to potentially form hydrogen bonds with amino acid residues in a protein's active site.
Furthermore, the nitrogen atoms in the imidazole ring can act as ligands to coordinate with metal ions, a property leveraged in the mechanism of some enzyme inhibitors. However, without specific research on this compound, any discussion of its interaction dynamics remains purely speculative.
Compound List
As no specific biological data for this compound could be presented in the article, a corresponding table of mentioned compounds is not applicable.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of imidazole-based compounds can be significantly modulated by the nature and position of substituents on the imidazole ring. Structure-activity relationship (SAR) studies are therefore crucial in understanding how chemical modifications influence therapeutic efficacy.
Impact of N-Substitutions on Biological Activity
The substitution at the N-1 position of the imidazole ring is a critical determinant of biological activity. While direct SAR studies on this compound are not extensively documented in publicly available research, studies on analogous structures provide significant insights. For instance, research on a series of 2,5-substituted 1-ethyl-1H-benzoimidazole derivatives as direct thrombin inhibitors highlights the importance of the N-1 ethyl group in conjunction with other substitutions. In this study, various fluorinated derivatives were synthesized, and their anticoagulant activities were evaluated. nih.gov The results demonstrated that altering the substituents on the benzimidazole core, while retaining the 1-ethyl group, led to a range of thrombin inhibitory activities, with some compounds exhibiting greater potency than the established drug argatroban. nih.gov Specifically, compound 14h , which incorporated a 2-amino-pyridine moiety, was identified as the most potent inhibitor with an IC50 value of 3.39 nM. nih.gov This underscores the synergistic effect of the N-1 ethyl substituent and other functionalities in optimizing biological interactions.
Similarly, in the synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids, the nature of the N-aryl substituent was found to be a decisive factor in the successful synthesis and potential activity of the target compounds. nih.gov The study showed that anilines with para-electron-withdrawing groups were more amenable to forming the desired imidazole derivatives, suggesting that the electronic properties of the N-substituent play a crucial role in the stability and reactivity of the imidazole core. nih.gov
The following table summarizes the anticoagulant activity of selected 1-ethyl-1H-benzoimidazole derivatives, illustrating the impact of substitutions on their biological potency.
| Compound | Substituent | Thrombin Inhibition IC50 (nM) |
| 14a | > 9.36 | |
| 14b | > 9.36 | |
| 14d | > 9.36 | |
| 14e | > 9.36 | |
| 14h | 2-amino-pyridine | 3.39 |
| Argatroban (Reference) | 9.36 |
Data sourced from a study on 2,5-substituted 1-ethyl-1H-benzoimidazole fluorinated derivatives. nih.gov
Rational Design of Bioactive Derivatives
Rational drug design leverages the understanding of SAR and molecular interactions to create more potent and selective therapeutic agents. This approach has been successfully applied to various imidazole-based compounds. For example, in the quest for potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a rational design strategy was employed to develop novel imidazole derivatives. nih.gov This involved computational modeling and molecular docking studies to predict the binding of designed compounds to the EGFR active site. nih.gov
The design considerations included:
Compatibility with the gatekeeper residue: Ensuring the substituent at the N-1 position is compatible with the gatekeeper residue of the kinase, which can influence inhibitor selectivity. nih.gov
Conservation of hydrogen bond interactions: Maintaining key hydrogen bond interactions with amino acid residues in the target's active site, such as MET769 in EGFR. nih.gov
Exploration of unoccupied pockets: Introducing functionalities that can occupy and interact with previously unexplored regions of the ATP binding domain to enhance potency. nih.gov
This rational approach led to the synthesis of derivatives with significantly improved EGFR inhibitory activity. For instance, compound 3c , designed with a 4-(4-methylpiperazinyl)-3-nitrophenyl group at the N-9 position of a fused imidazole, exhibited potent EGFR inhibition with an IC50 of 236.38 ± 0.04 nM, comparable to the approved drug erlotinib. nih.gov This highlights the power of rational design in optimizing the biological activity of imidazole-based scaffolds.
Interaction with Genetic Material (e.g., DNA Binding Studies)
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Electrochemical methods offer a sensitive and cost-effective approach to study these interactions. nih.gov
Electrochemical Detection of DNA Interaction
Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to investigate the binding of a compound to DNA. nih.gov These methods monitor changes in the electrochemical signals of either the compound or DNA upon interaction.
The general principles of electrochemical detection of DNA interaction are as follows:
Intercalation: When a small molecule intercalates between the base pairs of DNA, it can lead to a decrease in the peak current and a shift in the peak potential of the molecule's electrochemical signal. peerj.com This is due to the formation of a less electroactive complex and the protection of the molecule from the electrode surface.
Groove Binding: Binding to the major or minor groove of DNA typically causes smaller changes in the electrochemical signals compared to intercalation. nih.gov
Electrostatic Interactions: Electrostatic interactions with the phosphate (B84403) backbone of DNA can also be detected. nih.gov
Future Research Directions and Emerging Paradigms for 1 Ethyl 1h Imidazole 5 Carbonitrile
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The synthesis of imidazole (B134444) derivatives has been a major focus for organic chemists, leading to numerous reported methods. asianpubs.org However, many traditional approaches suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and low product yields. asianpubs.org The future synthesis of 1-ethyl-1H-imidazole-5-carbonitrile must prioritize green and sustainable practices.
Researchers are increasingly adopting green tools like microwave irradiation, ultrasound irradiation, and ball milling for imidazole synthesis to create more sustainable pathways. researchgate.net One-pot multicomponent reactions, which reduce the number of synthetic steps and purification stages, represent a highly efficient and atom-economical approach. bohrium.comresearchgate.net The use of environmentally benign and inexpensive biocatalysts, such as lemon juice, has been shown to be effective for producing triaryl-imidazole derivatives and could be explored for the synthesis of the target compound. researchgate.net
Furthermore, continuous flow chemistry offers a powerful technique for the synthesis of imidazoles, providing better control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. acs.orgresearchgate.netthalesnano.comacs.org This method has been successfully applied to produce N-alkyl imidazoles, which are precursors to ionic liquids, using fixed-bed acidic zeolite catalysts where water is the only byproduct. thalesnano.com The development of a continuous flow process for this compound could significantly improve manufacturing efficiency and sustainability. researchgate.net The use of water as an eco-friendly solvent is another key aspect of green synthesis, as it mitigates the environmental impact of hazardous organic solvents. nih.gov
| Sustainable Synthetic Method | Potential Advantages for this compound Synthesis | Relevant Findings |
| Microwave/Ultrasound Irradiation | Reduced reaction times, increased yields, energy efficiency. | These techniques are considered green tools in modern synthetic research for imidazoles. researchgate.nettandfonline.com |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Effective for synthesizing various substituted imidazoles using green catalysts. asianpubs.orgbohrium.comresearchgate.net |
| Biocatalysis | Use of renewable, non-toxic, and biodegradable catalysts. | Lemon juice has been used as a natural acid catalyst for imidazole synthesis. researchgate.net Whole-cell biocatalysts can produce imidazole derivatives from amino acids. nih.gov |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, and high reproducibility. | Successfully used for N-alkylation of imidazoles and synthesis of complex imidazole-containing molecules. acs.orgresearchgate.netthalesnano.comnih.gov |
| Green Solvents | Reduced environmental impact and toxicity. | Water is an ideal solvent for eco-friendly synthesis of imidazole hybrids. nih.gov |
Exploration of Advanced Catalytic Platforms
The efficiency and selectivity of synthetic routes to this compound can be dramatically improved by advanced catalytic systems. Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability, contributing to more sustainable and cost-effective processes. sci-hub.se
Nanocatalysts: Nanostructured catalysts, including magnetic nanocatalysts, have demonstrated significant advantages in chemical synthesis due to their high surface area and reactivity. bohrium.com Zinc oxide (ZnO) nanoparticles have been effectively used to catalyze the four-component synthesis of imidazole derivatives in water at room temperature. nih.gov Similarly, magnetically recoverable nanocatalysts, such as Fe3O4-based particles, have been employed for the synthesis of polysubstituted imidazoles, often under solvent-free or ultrasound-irradiated conditions. sci-hub.setandfonline.com The application of Cr2O3 nanoparticles under microwave irradiation in water has also proven to be a simple, fast, and high-yielding method for preparing trisubstituted imidazoles. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with exceptionally high surface areas and tunable structures, making them excellent platforms for heterogeneous catalysis. frontiersin.orgresearchgate.net MOFs can be functionalized with specific catalytic sites, such as imidazole groups, to enhance their activity for certain reactions. mdpi.comsoton.ac.uk For instance, imidazole-modified covalent organic frameworks (COFs) can coordinate with transition metals to create highly active electrocatalysts. mdpi.com MOFs containing palladium clusters have shown excellent activity in Suzuki coupling reactions, while others have been designed for proton conduction. frontiersin.orgrsc.org The development of MOF-based catalysts tailored for the specific cyclization and substitution reactions required for this compound synthesis is a promising avenue.
Single-Atom Catalysts (SACs): Representing the ultimate in catalyst efficiency, SACs feature isolated metal atoms dispersed on a support material. rsc.orgoup.com This configuration maximizes atom utilization and can lead to unique catalytic properties that bridge homogeneous and heterogeneous catalysis. oup.com Single-atom Co–N4 sites have been shown to effectively mediate the formation of C–N bonds, a critical step in imidazole synthesis. acs.org Similarly, single Zn atom catalysts have been developed for the oxidative cleavage of C–N bonds. acs.org Investigating SACs, such as those with cobalt, zinc, or platinum group metals dispersed on supports like graphitic carbon nitride (g-C3N4), could lead to highly active and selective catalysts for the synthesis of this compound. mdpi.com
| Catalytic Platform | Key Features & Potential Application | Examples from Imidazole Chemistry |
| Nanocatalysts | High surface area, recyclability, enhanced reactivity. | ZnO, Fe3O4, and Cr2O3 nanoparticles used for multicomponent synthesis of imidazoles. nih.govtandfonline.comresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Tunable porosity, high surface area, functionalizable active sites. | Imidazole-functionalized MOFs for catalysis and CO2 capture; Pd-cluster/MOFs for coupling reactions. frontiersin.orgmdpi.comsoton.ac.uk |
| Single-Atom Catalysts (SACs) | Maximum atom efficiency, unique electronic properties, well-defined active sites. | Co–N4 and ZnN4 sites for C–N bond formation/cleavage; potential for highly selective synthesis. oup.comacs.orgacs.org |
Integration with Artificial Intelligence and Machine Learning for Pre-clinical Compound Design
As a novel chemical entity, this compound and its potential derivatives are prime candidates for modern, computationally driven preclinical design. Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of bioactive compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives. For instance, artificial neural networks (ANNs) have been successfully used to predict the antibacterial activity of imidazole derivatives based on their structural and physicochemical parameters, which are generated computationally. nih.gov This approach can be applied to design derivatives of this compound with potentially enhanced therapeutic properties.
ML algorithms can screen vast virtual libraries of compounds to identify those with a high probability of interacting with specific biological targets. mdpi.comacs.org By generating a virtual library based on the this compound scaffold, ML models trained on large bioactivity datasets could predict potential protein targets and off-target effects. Furthermore, ML can be used to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. mdpi.com This in silico-first approach significantly reduces the time and cost associated with the early stages of drug discovery. mdpi.comnih.gov
Harnessing Photophysical Properties for Optoelectronic Applications
Imidazole derivatives are known to possess interesting photophysical properties, making them attractive for applications in materials science. ijrpr.comrsc.org The π-conjugated imidazole ring, combined with the electron-withdrawing nitrile group in this compound, creates a donor-π-acceptor (D-π-A) type structure that is often associated with significant optical and electronic activity.
The photophysical properties, including absorption, fluorescence, and two-photon absorption (2PA), of imidazole derivatives can be tuned by modifying the substituents on the imidazole core. rsc.orgnih.gov Research has shown that imidazole-centered chromophores can be used as emitters in organic light-emitting diodes (OLEDs), as fluorescent sensors, and in dye-sensitized solar cells. rsc.org The fluorescence of imidazo[1,2-a]pyridines, for example, is influenced by substituent effects and solvent polarity, with electron-donating groups often enhancing luminescence. ijrpr.com
Future research should focus on a systematic investigation of the linear and nonlinear optical properties of this compound. rsc.org This includes measuring its absorption and emission spectra in various solvents to understand solvatochromic effects and determining its fluorescence quantum yield. nih.gov The two-photon absorption cross-section is another critical parameter, as molecules with high 2PA values have applications in bioimaging and photodynamic therapy. rsc.orgnih.gov By strategically modifying the structure, it may be possible to engineer derivatives of this compound with tailored photophysical properties for advanced optoelectronic devices. iaea.org
Investigations into Biomimetic Systems and Prebiotic Chemistry Analogues
The imidazole ring is a fundamental building block of life, appearing in the structure of purines and the amino acid histidine, where it often plays a catalytic role in enzymes. researchgate.netnih.gov This makes imidazole and its derivatives, particularly nitriles, highly relevant to studies on the origin of life.
Imidazole and its derivatives have been synthesized under plausible prebiotic conditions, for example, from aldehydes, glyoxal, and ammonia. nih.govacs.org Crucially, imidazoles are known to act as catalysts in the prebiotic synthesis of oligonucleotides, facilitating the formation of phosphodiester bonds. nih.govnih.gov Amino imidazole carbonitrile derivatives, structurally related to the target compound, have been synthesized via multicomponent reactions inspired by the prebiotic chemistry of aminomalononitrile (B1212270) and serve as key synthons for purines. rsc.org
Therefore, this compound serves as an excellent model compound for investigating the catalytic potential of simple imidazole derivatives in prebiotic systems. Research could explore its ability to catalyze peptide bond formation or the polymerization of nucleotides under simulated early Earth conditions. Such studies would provide valuable insights into the chemical networks that could have led to the emergence of RNA and proteins. nih.gov The compound's relative simplicity allows for a focused examination of how the imidazole core, activated by the nitrile group, participates in these fundamental chemical transformations.
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-1H-imidazole-5-carbonitrile, and how can reaction conditions be controlled to maximize yield?
The compound is typically synthesized via nickel-catalyzed addition, de-metallation, and dehydration cyclization. Key parameters include temperature control (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF), and catalyst loading (1–5 mol% Ni). Industrial protocols emphasize inert atmospheres and stoichiometric optimization to achieve >85% yield. Post-synthesis purification via column chromatography (e.g., dichloromethane/methanol gradients) ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
1H/13C NMR and IR spectroscopy are critical:
- NMR : Peaks at δ 1.4–1.6 ppm (triplet, CH2CH3), δ 4.2–4.4 ppm (quartet, N-CH2), and δ 8.0–8.2 ppm (imidazole C-H) confirm substituent positions .
- IR : A sharp absorption band at ~2240 cm⁻¹ verifies the nitrile group . Mass spectrometry (MS) further validates molecular weight (121.14 g/mol) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?
Use HPLC with a reverse-phase C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity ≥95% is required for reliable biological testing. Impurities (e.g., unreacted precursors) are minimized via recrystallization in dichloromethane/n-hexane mixtures .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria?
The nitrile group and ethyl substituent enhance membrane permeability and disrupt bacterial efflux pumps. Studies suggest inhibition of penicillin-binding proteins (PBPs) in Staphylococcus aureus (MIC = 8–16 µM) and interference with porin channels in E. coli (MIC = 32–64 µM). Comparative assays with methyl/propyl analogs show alkyl chain length directly correlates with lipophilicity and activity .
Q. How do electronic and steric effects of the ethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The ethyl group introduces moderate steric hindrance at the N1 position, reducing accessibility for bulky electrophiles. Electronically, it donates weak inductive effects (+I), stabilizing the imidazole ring during reactions like SNAr (nucleophilic aromatic substitution). Computational studies (DFT) reveal a 10–15% slower reaction rate compared to methyl analogs due to steric factors .
Q. What experimental strategies can resolve contradictions in reported IC50 values for anticancer activity across different cell lines?
Standardize assay conditions:
- Use MTT assays with consistent cell densities (e.g., 5,000 cells/well) and incubation times (48–72 h).
- Control for solvent effects (e.g., DMSO ≤0.1% v/v).
- Validate results with orthogonal methods (e.g., apoptosis markers like caspase-3/7). Discrepancies often arise from variations in cell line sensitivity (e.g., HeLa vs. MCF-7) or metabolic activity .
Q. What role does this compound play in material science, particularly in designing optoelectronic materials?
The compound’s conjugated imidazole ring and nitrile group enable π-π stacking and dipole interactions, enhancing charge transport in organic semiconductors. Derivatives functionalized with thiophene or phenyl groups exhibit tunable bandgaps (2.8–3.2 eV), suitable for OLEDs or photovoltaic devices .
Q. How can computational modeling predict the binding affinity of this compound to enzyme targets like cytochrome P450?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions:
- The nitrile group forms hydrogen bonds with active-site residues (e.g., Tyr-96 in CYP3A4).
- Free energy calculations (MM-PBSA) predict binding energies of −8.2 to −9.5 kcal/mol, aligning with experimental IC50 values .
Methodological Recommendations
- Crystallography : For novel derivatives, use SHELX programs (SHELXL for refinement, SHELXD for phasing) to resolve crystal structures. Validate hydrogen bonding networks (e.g., N-H···N interactions) .
- Synthetic Optimization : Employ design of experiments (DoE) to model multi-variable interactions (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
